molecular formula C4H2F3IN2 B6184711 4-iodo-1-(trifluoromethyl)-1H-imidazole CAS No. 2624137-68-2

4-iodo-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B6184711
CAS No.: 2624137-68-2
M. Wt: 261.97 g/mol
InChI Key: SVPZBCYSQMRAEO-UHFFFAOYSA-N
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Description

Structural and Electronic Attributes in Heterocyclic Chemistry

The imidazole (B134444) ring is an aromatic five-membered heterocycle containing two non-adjacent nitrogen atoms. Its aromaticity and the presence of both an acidic N-H proton (in the parent imidazole) and a basic pyridinic nitrogen atom contribute to its diverse chemical behavior. The introduction of a trifluoromethyl group at the N1 position dramatically alters the electronic landscape of the imidazole ring. The -CF3 group is one of the most potent electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect. baranlab.orgd-nb.info This electronic pull significantly decreases the electron density of the imidazole ring, which in turn influences its reactivity and the basicity of the N3 nitrogen.

The iodine atom at the C4 position further modulates the molecule's properties. While halogens are generally deactivating in electrophilic aromatic substitution, the C-I bond is the weakest among the carbon-halogen bonds, making it a prime site for a variety of chemical transformations. mdpi.com The presence of both the iodo and trifluoromethyl substituents creates a unique electronic environment where the C4-I bond is polarized and susceptible to oxidative addition in catalytic cycles.

PropertyPredicted Value/DescriptionSource
Molecular Formula C4H2F3IN2 uwindsor.ca
Molecular Weight 261.97 g/mol uwindsor.ca
XLogP3 1.8 uwindsor.ca
Hydrogen Bond Donor Count 0 uwindsor.ca
Hydrogen Bond Acceptor Count 2 uwindsor.ca
Rotatable Bond Count 1 uwindsor.ca
Electronic Effect of -CF3 Strongly electron-withdrawing (inductive effect) baranlab.orgd-nb.info
Electronic Effect of -I Electron-withdrawing (inductive), weakly electron-donating (resonance)General
C-I Bond Weakest carbon-halogen bond, synthetically versatile mdpi.com

Significance of Iodo- and Trifluoromethyl-Substituted Heterocycles in Organic Synthesis

Iodo-substituted heterocycles are invaluable building blocks in organic synthesis, primarily due to their reactivity in a wide range of cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to transition metal catalysts, such as palladium and copper, which is the initial step in many catalytic cycles. hmdb.ca This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and various carbonylation and cyanation reactions often proceed with higher efficiency and under milder conditions with iodo-substituted substrates compared to their bromo or chloro counterparts.

Research Perspectives on the Functionalization of Imidazole Core Structures

The functionalization of the imidazole core is a central theme in heterocyclic chemistry, with a continuous stream of new methods being developed to achieve regioselective substitution. For a molecule like 4-iodo-1-(trifluoromethyl)-1H-imidazole, several avenues of functionalization can be envisioned.

The primary site for functionalization is undoubtedly the C4 position via reactions that leverage the C-I bond. A plethora of cross-coupling reactions could be employed to introduce a wide variety of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups.

Another potential site for functionalization is the C2 position. While the C4 and C5 positions are electronically deactivated by the trifluoromethyl group, the C2 position might be susceptible to deprotonation with a strong base, followed by quenching with an electrophile. This approach, known as directed ortho-metalation (DoM), could provide access to 2,4-disubstituted-1-(trifluoromethyl)-1H-imidazoles. wikipedia.org

Furthermore, the C5 position could potentially be functionalized through halogen-dance reactions or subsequent metalation after initial functionalization at the C4 position. The development of selective methods to functionalize each position of the this compound core would provide access to a diverse range of novel chemical entities with potential applications in various fields of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2624137-68-2

Molecular Formula

C4H2F3IN2

Molecular Weight

261.97 g/mol

IUPAC Name

4-iodo-1-(trifluoromethyl)imidazole

InChI

InChI=1S/C4H2F3IN2/c5-4(6,7)10-1-3(8)9-2-10/h1-2H

InChI Key

SVPZBCYSQMRAEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1C(F)(F)F)I

Purity

95

Origin of Product

United States

Reactivity and Transformational Chemistry of 4 Iodo 1 Trifluoromethyl 1h Imidazole

General Cross-Coupling Reactions Involving a C-I Bond

Palladium-catalyzed reactions are fundamental in modern organic synthesis for creating C-C bonds. The general catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.comyoutube.comnih.gov

Palladium-Catalyzed Cross-Coupling Methodologies

Kumada Coupling ApproachesAs one of the earliest developed cross-coupling reactions, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide.wikipedia.orgorganic-chemistry.orgThe reaction is typically catalyzed by nickel or palladium complexes.researchgate.netresearchgate.netWhile highly effective, the utility of Kumada coupling can be limited by the high reactivity of Grignard reagents, which are incompatible with acidic functional groups in the substrates.organic-chemistry.org

While often used as a co-catalyst with palladium, copper can also serve as the primary catalyst in certain cross-coupling reactions, such as the Ullmann condensation. Copper catalysis is particularly relevant for forming carbon-heteroatom bonds (C-N, C-O, C-S). Recent developments have also expanded its use in C-C bond formation, sometimes offering different reactivity and selectivity compared to palladium. nih.gov

Nickel-Catalyzed Cross-Coupling Studies

Nickel has emerged as a cost-effective and highly active catalyst for cross-coupling reactions, offering a viable alternative to palladium. In the context of Sonogashira couplings, which form carbon-carbon bonds between sp² and sp hybridized carbons, nickel catalysts have demonstrated significant potential. researchgate.netrsc.org These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. researchgate.netrsc.org

While specific studies on the nickel-catalyzed cross-coupling of 4-iodo-1-(trifluoromethyl)-1H-imidazole are not extensively documented, the general principles of nickel catalysis suggest its applicability. Nickel catalysts, often in the form of Ni(II) complexes, can effectively catalyze the coupling of aryl halides with terminal alkynes. rsc.orgresearchgate.net The mechanism typically involves the reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. This is followed by oxidative addition of the aryl iodide to the Ni(0) center, forming a Ni(II)-aryl intermediate. Subsequent transmetalation with a copper acetylide (formed from the alkyne and a copper co-catalyst) and reductive elimination yields the coupled product and regenerates the Ni(0) catalyst. kit.edu Given the reactivity of aryl iodides in such transformations, it is anticipated that this compound would be a suitable substrate for nickel-catalyzed Sonogashira and other cross-coupling reactions. researchgate.net

Other Transition Metal-Catalyzed Coupling Reactions

Beyond nickel, other transition metals, particularly palladium and copper, are widely employed to catalyze cross-coupling reactions involving iodo-heterocycles. The reactivity of compounds analogous to this compound, such as 1-aryl-3-(trifluoromethyl)-4-iodopyrazoles, in palladium-catalyzed Suzuki-Miyaura and Sonogashira reactions has been demonstrated, providing valuable insights into the potential transformations of the target molecule. nih.gov

The Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool for creating biaryl structures. For instance, the reaction of 4-iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole with phenylboronic acid, catalyzed by Pd(PPh₃)₄, yields the corresponding 4-phenyl derivative. nih.gov Similarly, the Sonogashira coupling of the same iodopyrazole with terminal alkynes, such as phenylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst, affords the respective 4-alkynylpyrazoles in good yields. nih.gov

Copper-catalyzed Ullmann reactions are another important class of cross-coupling reactions, typically used for the formation of carbon-nitrogen or carbon-oxygen bonds. These reactions are particularly relevant for the arylation of amines and phenols with aryl halides. researchgate.netrsc.org The synthesis of fused heterocyclic systems containing imidazole (B134444) moieties has been achieved through intramolecular copper-catalyzed Ullmann C-N coupling. researchgate.net

Substrate Scope and Limitations in Cross-Coupling

The success of transition metal-catalyzed cross-coupling reactions is highly dependent on the nature of the substrates and the reaction conditions. Studies on analogous trifluoromethyl-substituted iodopyrazoles reveal a broad substrate scope for both Suzuki-Miyaura and Sonogashira reactions. nih.gov

In Suzuki-Miyaura couplings, various substituted phenylboronic acids can be successfully coupled, affording a range of 4-aryl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazoles. The electronic nature of the substituents on the boronic acid appears to have a moderate effect on the reaction yield. nih.gov

The Sonogashira coupling also exhibits a good tolerance for different functional groups on the terminal alkyne. Both aromatic and aliphatic alkynes can be coupled, leading to a diverse set of products. nih.gov

Below is a table summarizing the results of model cross-coupling reactions performed on a closely related substrate, 1-(p-tolyl)-3-(trifluoromethyl)-4-iodopyrazole.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 1-(p-tolyl)-3-(trifluoromethyl)-4-iodopyrazole nih.gov
EntryCoupling PartnerReaction TypeCatalyst SystemProductYield (%)
1Phenylboronic acidSuzuki-MiyauraPd(PPh₃)₄, Na₂CO₃4-Phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole56
2PhenylacetyleneSonogashiraPd(PPh₃)₂Cl₂, CuI, Et₃N4-(Phenylethynyl)-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole78

Limitations in these cross-coupling reactions can arise from steric hindrance near the reaction center or the presence of incompatible functional groups on the substrates. Careful optimization of the catalyst, ligands, base, and solvent is often necessary to achieve high yields and selectivity.

Nucleophilic Aromatic Substitution (SNAr) on the Imidazole Ring

Influence of the Trifluoromethyl Group as an Activating Electron-Withdrawing Group

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. When attached to an aromatic or heteroaromatic ring, the CF₃ group significantly decreases the electron density of the ring system, making it more susceptible to nucleophilic attack. This electronic influence is crucial for activating the imidazole ring in this compound towards nucleophilic aromatic substitution (SNAr).

The SNAr reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as the Meisenheimer complex. diva-portal.org In the case of this compound, the N1-trifluoromethyl group, although not directly ortho or para to the C4-iodo leaving group in the classical sense of a benzene (B151609) ring, exerts a strong inductive electron-withdrawing effect across the entire imidazole ring. This effect, combined with the electron-withdrawing nature of the nitrogen atoms in the imidazole ring itself, lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the heterocycle, facilitating the initial attack by a nucleophile.

Mechanistic Aspects of SNAr Pathways

The classical mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence. nih.gov In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged Meisenheimer intermediate. diva-portal.org In the second, typically rate-determining step, the leaving group is expelled, and the aromaticity of the ring is restored.

However, recent studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism (cSₙAr), where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. nih.govnih.gov The operative pathway, whether stepwise or concerted, is influenced by factors such as the nature of the solvent, the nucleophile, the leaving group, and the activating groups on the aromatic ring. researchgate.net For many SNAr reactions involving heterocyclic compounds with good leaving groups, concerted mechanisms are considered to be common. nih.gov

In the context of this compound, a nucleophile would attack the C4 position, leading to an intermediate where the negative charge is delocalized over the imidazole ring and stabilized by the electron-withdrawing trifluoromethyl group. Subsequent loss of the iodide ion would yield the substituted product.

Directed Nucleophilic Aromatic Substitution Reactions

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This approach utilizes a directing metalating group (DMG), which coordinates to an organolithium reagent, directing deprotonation to an adjacent position. semanticscholar.orgresearchgate.net While the trifluoromethyl group itself is considered a moderate directing group, other functional groups on the imidazole ring or on substituents could potentially direct lithiation. semanticscholar.org

For instance, if a suitable directing group were present at the C2 or C5 position of the imidazole ring, it could direct lithiation to a specific carbon atom. Subsequent reaction with an electrophile would then introduce a new substituent at that position. While there are no specific reports on the directed nucleophilic aromatic substitution of this compound, the principles of directed metalation suggest that this could be a viable strategy for its further functionalization, provided a suitable directing group is installed on the molecule.

Electrophilic Substitution Reactions on the Imidazole Ring

The presence of the electron-withdrawing trifluoromethyl group and the iodine atom on the imidazole ring dictates the outcome of electrophilic substitution reactions.

Regioselectivity of Electrophilic Attack in Trifluoromethyl-Substituted Imidazoles

The trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the imidazole ring towards electrophilic attack. This deactivation is a consequence of the group's ability to pull electron density away from the ring, making it less susceptible to reaction with electrophiles. youtube.com

In substituted imidazoles, the regioselectivity of electrophilic substitution is governed by the electronic nature of the existing substituents. acs.org Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. youtube.com For 4-(trifluoromethyl)-1H-imidazole, the trifluoromethyl group at the 4-position deactivates the C2 and C5 positions. acs.orgossila.com The nitrogen at position 1 further influences the electron distribution within the ring.

Electrophilic substitution on pre-existing (trifluoromethyl)imidazoles has been shown to be a viable method for introducing additional functional groups such as nitro, chloro, bromo, and iodo moieties. acs.org These reactions demonstrate that despite the deactivating nature of the trifluoromethyl group, (trifluoromethyl)imidazoles can undergo typical electrophilic nitration and halogenation reactions. acs.org

Radical Reactions and Trifluoromethylation

The C-I bond in this compound can be susceptible to homolytic cleavage, making it a potential participant in radical reactions.

The trifluoromethyl group is a key functional group in medicinal chemistry due to its ability to enhance properties like binding selectivity and metabolic stability. princeton.edu Consequently, methods for introducing this group are of significant interest. While there is extensive research on trifluoromethylation reactions, specific studies detailing the use of this compound as a trifluoromethylating agent are not prevalent in the provided search results. However, the broader context of radical trifluoromethylation provides insights into its potential reactivity.

Hypervalent iodine reagents, such as Togni's reagent (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one), are well-established sources of trifluoromethyl radicals. chemistryviews.orgacs.org These reactions can be initiated by light or other radical initiators. chemistryviews.orgnih.gov The generation of trifluoromethyl radicals allows for their addition to unsaturated systems or participation in cyclization cascades. chemistryviews.orgnih.gov For instance, a visible-light-induced radical cascade involving trifluoromethylation, cyclization, and iodination of 1,6-enynes has been demonstrated using Togni's reagent as the CF3 source. chemistryviews.org

Given the presence of the trifluoromethyl group, this compound could potentially be explored in similar radical processes, either as a substrate or a precursor to a trifluoromethylating agent, although specific examples are not detailed in the provided search results.

Halogen Dance Reactions in Imidazole Systems

The halogen dance reaction is a base-catalyzed intramolecular migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. wikipedia.org This rearrangement is driven by thermodynamics and provides a route to functionalize positions that are otherwise difficult to access. wikipedia.orgrsc.org The reaction typically involves deprotonation by a strong base, followed by halogen migration to a more stable position. researchgate.net

This reaction has been observed in various heterocyclic systems, including pyridines, quinolines, thiazoles, and pyrazoles. clockss.orgresearchgate.net The choice of base, solvent, and temperature can significantly influence the outcome of the reaction. wikipedia.org For instance, lower temperatures often favor the halogen dance by allowing the coexistence of both metalated and unmetalated species. wikipedia.org

While the provided search results extensively cover the halogen dance reaction in various heterocycles, including iodooxazoles researchgate.netresearchgate.net, there is no specific mention of the halogen dance reaction occurring with this compound. The presence of the strongly electron-withdrawing trifluoromethyl group could influence the acidity of the ring protons and the stability of potential anionic intermediates, thereby affecting the feasibility of a halogen dance reaction in this specific system. Further research would be needed to determine if this compound can undergo this type of rearrangement.

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Transformation Reactions

As of the current body of scientific literature, specific kinetic studies detailing the transformation reactions of 4-iodo-1-(trifluoromethyl)-1H-imidazole have not been extensively reported. Quantitative data such as reaction rate constants, reaction orders, and activation energies, which are fundamental to kinetic analysis, are not publicly available for the reactions involving this compound.

However, the general conditions for reactions of similar compounds provide an insight into the factors that would influence the kinetics. For instance, copper-catalyzed N-arylation of imidazoles with aryl halides are often performed at elevated temperatures, typically around 120 °C, in polar aprotic solvents like N,N-dimethylformamide (DMF). researchgate.net The reaction times for such transformations can range from 12 to 24 hours to achieve good yields. researchgate.net It is plausible that the transformation reactions of this compound would proceed under similar conditions, and that its reaction kinetics would be influenced by temperature, concentration of reactants and catalysts, and the choice of solvent.

Identification of Catalytic Intermediates

The functionalization of this compound often relies on transition metal catalysis, primarily with copper and palladium. While direct spectroscopic or crystallographic evidence for catalytic intermediates involving this specific substrate is not available, mechanistic proposals for related systems offer valuable insights.

In copper-catalyzed cross-coupling reactions, such as the N-arylation of imidazoles, the catalytic cycle is thought to involve the formation of a Cu(I)-imidazolate intermediate. This species is then proposed to undergo oxidative addition with an aryl iodide. For the reactions of this compound, a plausible intermediate would be a copper(I) complex coordinated to the imidazole (B134444) ring. In some cases, particularly in the coupling with alkynes, a copper(I)-acetylide intermediate is a key species. nih.gov

Palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, are also common for aryl iodides. The generally accepted mechanism for these reactions involves the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the coupling partner (e.g., an organoboron or organocopper reagent) and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. For this compound, the initial intermediate would be a [1-(trifluoromethyl)-1H-imidazol-4-yl]palladium(II) iodide complex.

Role of Ligands and Additives in Catalytic Systems

Ligands and additives play a critical role in modulating the reactivity and selectivity of transition metal-catalyzed reactions involving iodo-imidazoles.

Ligands: In palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands are commonly employed. The nature of the phosphine ligand can significantly impact the efficiency of the reaction. For instance, bulky and electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps. In some instances, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for copper-catalyzed cross-coupling reactions, demonstrating robust catalytic performance. researchgate.net

Additives: Bases are essential additives in many coupling reactions. They are required to neutralize the acid generated during the reaction and, in some cases, to facilitate the formation of the active catalytic species or the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). In certain copper-catalyzed trifluoromethylation reactions using sodium trifluoroacetate, a silver(I) oxide (Ag₂O) promoter has been shown to be effective. nih.gov

The table below summarizes the general roles of ligands and additives in catalytic systems relevant to the transformation of this compound.

ComponentTypeGeneral Role in Catalysis
Ligands Phosphines (e.g., PPh₃, PCy₃)Stabilize the metal center, influence steric and electronic properties of the catalyst, promote key steps in the catalytic cycle.
N-Heterocyclic Carbenes (NHCs)Strong sigma-donating ligands that form stable complexes with transition metals, enhancing catalytic activity. researchgate.net
Additives Bases (e.g., K₂CO₃, Cs₂CO₃)Neutralize acidic byproducts, facilitate deprotonation of substrates, and assist in the regeneration of the catalyst.
Promoters (e.g., Ag₂O)Can act as a halide scavenger or an oxidant to facilitate the catalytic cycle. nih.gov

Regiochemical Control in Functionalization Reactions

Regiochemical control is a significant challenge in the functionalization of imidazole derivatives. The imidazole ring has two nitrogen atoms and three carbon atoms, all of which can potentially react.

In the synthesis of substituted imidazoles, the regioselectivity of the reaction is often directed by the substituents already present on the ring. For instance, the synthesis of 4-(trifluoromethyl)imidazoles has been achieved with high regioselectivity through the ring transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with ammonia (B1221849). nih.gov This reaction proceeds via a regioselective attack of ammonia on the C-2 position of the oxazolium ring. nih.gov

Another strategy to control regioselectivity is the use of protecting groups. The N-H proton of an imidazole can be replaced with a protecting group, such as a trityl or a methoxymethyl (MOM) group, to direct reactions to the carbon atoms of the imidazole ring. ossila.com

In the case of di-substituted imidazoles, such as a hypothetical diiodo-1-(trifluoromethyl)-1H-imidazole, regioselective functionalization can be achieved. For instance, in related diiodoimidazoles, a Grignard-mediated deiodination has been shown to selectively remove one iodine atom, although this can sometimes lead to a mixture of regioisomers.

The table below presents examples of regioselective reactions in the synthesis of substituted imidazoles.

Starting MaterialReagents and ConditionsProductRegioselectivityReference
Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olatesAmmonia4-Trifluoromethyl-3,4-dihydroimidazolesHigh nih.gov
4,5-Diiodo-1-methyl-1H-imidazoleEthylmagnesium bromide4-Iodo-1-methyl-1H-imidazole and 5-Iodo-1-methyl-1H-imidazoleModerate, often requires separation
ImidazoleIodine, Sodium Hydroxide4,5-DiiodoimidazoleIodination at C4 and C5

Advanced Applications in Chemical Research

Role as Building Blocks in Complex Molecule Synthesis

The strategic placement of the iodo and trifluoromethyl groups on the imidazole (B134444) core makes 4-iodo-1-(trifluoromethyl)-1H-imidazole a highly valuable precursor and intermediate in the synthesis of more complex molecules. The iodine atom serves as a versatile handle for various coupling reactions, while the trifluoromethyl group imparts unique electronic properties and can influence the biological activity and physical characteristics of the resulting compounds.

Precursors for Polyfunctionalized Imidazoles

The synthesis of polyfunctionalized imidazoles is crucial for the development of new pharmaceuticals, agrochemicals, and functional materials. This compound can serve as a starting point for introducing a variety of functional groups onto the imidazole scaffold. The Vilsmeier-Haack reaction, for instance, can be used to synthesize 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes, which are themselves versatile intermediates. researchgate.netresearchgate.net The iodine atom at the 4-position can be readily displaced or involved in cross-coupling reactions to introduce further diversity.

A general approach to synthesizing polyfunctionalized imidazoles often involves the cyclization of appropriately substituted precursors. For example, the condensation of a diketone with an aldehyde and ammonium (B1175870) acetate (B1210297) can yield a disubstituted imidazole, which can be further functionalized. researchgate.net The presence of the trifluoromethyl group can significantly influence the reactivity and properties of these synthesized imidazoles.

Scaffolds for Ligand Design in Catalysis

The imidazole moiety is a key component in many biological ligands, particularly in the active sites of metalloenzymes. This has inspired the design and synthesis of imidazole-based ligands for use in asymmetric catalysis. researchgate.netnih.gov The unique steric and electronic properties of this compound make it an attractive scaffold for developing novel ligands. The trifluoromethyl group can influence the electronic environment of the coordinating nitrogen atom, thereby tuning the catalytic activity of the metal center.

The development of chiral biaryl P,N-ligands incorporating an imidazole ring has demonstrated the potential of this strategy in enantioselective catalysis. nih.gov By carefully designing the ligand structure around the this compound core, it is possible to create catalysts that exhibit high efficiency and selectivity in various chemical transformations, such as the A³-coupling reaction. nih.gov

Intermediate in the Synthesis of Functional Heterocycles

Beyond the synthesis of substituted imidazoles, this compound is a valuable intermediate for the construction of other functional heterocyclic systems. The reactivity of the iodo group allows for its participation in various cyclization and annulation reactions, leading to the formation of fused ring systems. For instance, intramolecular cyclization of appropriately substituted derivatives can lead to the formation of imidazo[1,5-a]quinoxalines. researchgate.net

The trifluoromethyl group often enhances the biological activity and metabolic stability of heterocyclic compounds. capes.gov.br Therefore, incorporating the this compound unit into larger heterocyclic frameworks is a promising strategy for the development of new therapeutic agents and other functional molecules. capes.gov.brnih.govacs.org

Contributions to Materials Science Research

The unique properties imparted by the trifluoromethyl group, such as high thermal stability and hydrophobicity, make this compound and its derivatives promising candidates for applications in materials science.

Precursors for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The design and synthesis of novel COFs with specific functionalities is an active area of research. Imidazole-based COFs have shown promise in applications such as gas capture and catalysis. ossila.comnih.govrsc.org

The trifluoromethyl group in this compound can be exploited to create COFs with tailored properties. For instance, nitrogen-rich COFs derived from imidazole and cyanuric chloride have demonstrated efficient CO2 capture. ossila.com The incorporation of trifluoromethyl groups could further enhance the performance of these materials by modifying their porosity and surface chemistry.

Applications in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that relies on the light-harvesting capabilities of organic dyes. rsc.orgresearchgate.netcapes.gov.br The efficiency of DSSCs is highly dependent on the properties of the sensitizing dye, including its absorption spectrum and electron injection efficiency. nih.govnih.gov

Imidazole-based organic dyes have been investigated as sensitizers in DSSCs due to their favorable optical and electronic properties. nih.govresearchgate.netcumhuriyet.edu.tr The trifluoromethyl group in this compound can be used to tune the electronic structure of the dye, thereby optimizing its performance. The introduction of a trifluoromethyl group can influence the energy levels of the dye's molecular orbitals, facilitating efficient electron injection into the semiconductor's conduction band. nih.gov

Implications in Perovskite Solar Cell Passivation

Defects within perovskite films, such as uncoordinated lead ions (Pb2+), are a primary cause of non-radiative recombination of charge carriers, which limits the efficiency and stability of perovskite solar cells (PSCs). The use of passivating agents to mitigate these defects is a key strategy for improving PSC performance. Research has identified this compound, also referred to as THI in some studies, as an effective passivation agent when introduced into the perovskite precursor solution.

As a Lewis base, the lone pair electrons on the nitrogen atoms of the imidazole ring in this compound can coordinate with the Lewis acidic Pb2+ ions in the perovskite layer. This interaction passivates the defects, leading to a reduction in trap states and an increase in the crystallinity and grain size of the perovskite films. The bulky trifluoromethyl group helps to prevent the molecule from intercalating into the perovskite lattice.

The introduction of this compound has been shown to significantly enhance the key performance parameters of perovskite solar cells. In one study, the addition of an optimized concentration (0.16 wt%) of this imidazole derivative resulted in a notable improvement in power conversion efficiency (PCE).

Table 1: Performance Enhancement of Perovskite Solar Cells with this compound Passivation

ParameterControl Device0.16 wt% Passivated Device
Power Conversion Efficiency (PCE)16.49%18.97%
Open-Circuit Voltage (VOC)1.05 V1.07 V
Short-Circuit Current Density (JSC)21.39 mA cm-222.04 mA cm-2
Fill Factor (FF)73.44%80.19%
Data sourced from a study on 4-(trifluoromethyl)-1H-imidazole as a passivation agent.

Furthermore, the long-term stability of the devices was also improved. After 30 days of storage, the passivated PSC retained 61.9% of its initial PCE, compared to 44.3% for the control device. This demonstrates that the passivation not only boosts initial performance but also enhances the durability of the solar cells. The mechanism involves the reduction of Shockley-Read-Hall (SRH) recombination, a major pathway for VOC loss, by healing the deep-level defects in the perovskite film.

Environmental and Sustainable Chemistry Applications

Catalysis of CO2 Cycloaddition and Carbon Fixation

No research findings were available through the conducted searches regarding the specific application of this compound in the catalysis of CO2 cycloaddition or carbon fixation.

Development of Green Synthetic Methodologies

No research findings were available through the conducted searches detailing the development of specific green synthetic methodologies for this compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic distribution. For 4-iodo-1-(trifluoromethyl)-1H-imidazole, DFT calculations are essential for obtaining a detailed picture of its electronic characteristics, which fundamentally govern its reactivity and interactions. These calculations can provide optimized molecular structures and are foundational for more specific analyses like those of frontier molecular orbitals and electrostatic potential. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.compku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and less stable. irjweb.comnih.gov This energy gap can also be used to understand the electronic absorption spectra of a molecule. schrodinger.com

While specific DFT calculation results for this compound are not available in the provided search results, the following table illustrates typical HOMO-LUMO energy data for other imidazole (B134444) derivatives, demonstrating the application of this analysis.

Table 1: Example HOMO-LUMO Energy Data for Imidazole Derivatives Note: This data is for illustrative purposes and does not represent this compound.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione -6.2967 -1.8096 4.4871

Data derived from a study on a brominated imidazole derivative, calculated at the B3LYP/6-311+G(d,P) level of theory. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen.

Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions denote areas of neutral or near-zero potential.

For a molecule like this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the imidazole ring and the fluorine atoms of the trifluoromethyl group, indicating these as potential sites for electrophilic interaction. Positive potential (blue) might be expected around the hydrogen atom on the imidazole ring. Such analysis helps in understanding intermolecular interactions and predicting sites of reaction. researchgate.net

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The theory is based on three key observations of molecular interactions:

The occupied orbitals of different molecules repel each other.

Positive and negative charges attract each other.

The occupied orbitals of one molecule and the unoccupied orbitals of the other (especially HOMO and LUMO) interact, causing attraction. wikipedia.org

FMO analysis involves examining the distribution and symmetry of the HOMO and LUMO across the molecule. youtube.com The locations within the molecule where the HOMO and LUMO are concentrated indicate the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, the site of protonation in a molecule can be predicted by identifying the atom with the largest coefficient in the HOMO. youtube.com A detailed FMO analysis of this compound would reveal the specific atoms that are most involved in its electron-donating and electron-accepting capabilities, providing a clear picture of its reactive sites.

Prediction of Reactivity and Regioselectivity

Computational methods are instrumental in predicting the reactivity and regioselectivity of chemical reactions. By analyzing the electronic properties derived from DFT calculations, chemists can forecast how a molecule will behave in a reaction.

The HOMO and LUMO energies and distributions are primary indicators of reactivity. pku.edu.cn A molecule with a high-energy HOMO is a better electron donor (nucleophile), while one with a low-energy LUMO is a better electron acceptor (electrophile). The regioselectivity—the specific location on the molecule where a reaction occurs—can be predicted by examining the spatial distribution of these frontier orbitals. The reaction is most likely to occur at the atom or atoms where the relevant frontier orbital has the largest electron density. sapub.org

Furthermore, MEP maps complement FMO analysis by providing a visual guide to the electron-rich and electron-poor regions of a molecule, thereby identifying the most likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful technique for elucidating the mechanisms of chemical reactions. It allows for the study of reaction pathways, the identification of transient intermediates, and the characterization of transition states that are often difficult or impossible to observe experimentally. montclair.edu By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed.

This approach can provide deep insights into reaction kinetics and thermodynamics. For instance, in reactions involving trifluoromethyl groups, computational analysis can help understand the formation and subsequent reaction of trifluoromethyl radicals or ions. montclair.edu Modeling the reaction mechanism for a process involving this compound could reveal the step-by-step process of, for example, a substitution or coupling reaction, clarifying the roles of catalysts and predicting the most favorable reaction pathway.

Conformational Analysis and Stability Profiling

Most molecules are not rigid structures and can exist in various spatial arrangements called conformations. Conformational analysis is the study of the different conformations of a molecule and their relative energies to determine the most stable, and therefore most populated, conformation.

Computational methods, such as DFT, are used to perform this analysis by systematically rotating bonds and calculating the energy of each resulting conformer. This process identifies the global minimum energy conformation (the most stable form) as well as other local minima. For a molecule with a rotatable group like the trifluoromethyl group, conformational analysis can reveal the preferred orientation of this group relative to the imidazole ring. Understanding the stable conformations is crucial as the geometry of a molecule can significantly influence its physical properties and biological activity.

Lack of Specific Research Data on Solvent Effects for this compound

A thorough review of available scientific literature reveals a significant gap in computational and theoretical studies specifically investigating the solvent effects on the reaction pathways of the chemical compound This compound . While general principles of solvent effects on reaction mechanisms, such as nucleophilic substitutions, are well-established in organic chemistry, specific experimental or theoretical data detailing these effects on this particular compound are not present in the public domain.

General computational studies on related imidazole compounds and the impact of solvents on various organic reactions have been conducted. For instance, research has explored solvent effects on the electronic structures of triazoles and the regioselective N-functionalization of other tautomerizable heterocycles. These studies utilize methods like Density Functional Theory (DFT) and polarizable continuum models (PCM) to understand how solvents can influence tautomeric stability, reaction barriers, and product yields. However, these findings are not directly transferable to the specific reaction pathways of this compound.

The reactivity of the imidazole core, the influence of the trifluoromethyl group, and the iodo-substituent all contribute to the unique chemical behavior of this molecule. Understanding how different solvents would interact with the starting materials, intermediates, and transition states for any given reaction of this compound would require dedicated computational modeling and experimental validation. Such studies would typically involve calculating reaction energy profiles in various solvents of differing polarity and proticity to determine their influence on reaction rates and selectivity.

Without specific research focused on this compound, any discussion on the solvent effects on its reaction pathways would be purely speculative and not based on the rigorous, scientifically accurate data required for a detailed article. Further computational and experimental research is needed to elucidate these specific interactions and their consequences on the reactivity of this compound.

Q & A

Q. Basic

  • NMR : ¹H/¹³C/¹⁹F NMR (CDCl₃ or DMSO-d₆) confirm substituent positions. The trifluoromethyl group shows a singlet at ~-60 ppm in ¹⁹F NMR .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain. For example, monoclinic systems (space group P21/c) are common, with unit cell parameters (e.g., a = 11.7 Å, b = 20.2 Å) derived from Bruker APEX-II diffractometers .

Advanced Tip : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns of iodine (¹²⁷I vs. ¹²⁹I) in complex mixtures.

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced
Discrepancies in antimicrobial efficacy (e.g., MIC values) often arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines) for bacterial strains (e.g., S. aureus ATCC 25923).
  • Solubility Issues : Use DMSO stock solutions (<1% v/v) to avoid solvent toxicity .
  • Structural Analogues : Compare activity with derivatives lacking the iodo group (e.g., 4-H-imidazoles) to isolate the iodine’s role.

What computational tools are effective for predicting the compound’s reactivity in catalytic systems?

Q. Advanced

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets model transition states for cross-coupling reactions.
  • Molecular Docking : AutoDock Vina assesses binding affinity to biological targets (e.g., cytochrome P450 enzymes), highlighting hydrophobic interactions with the trifluoromethyl group .

How can reaction mechanisms for iodine displacement be experimentally validated?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Replace iodine with ¹²⁵I to track bond cleavage via radio-TLC.
  • In Situ Monitoring : React-IR spectroscopy detects intermediate formation (e.g., Pd-iodide complexes) during cross-couplings .

What are the challenges in achieving high crystallinity for X-ray analysis?

Basic
Slow evaporation (pentane/CH₂Cl₂) at 4°C promotes crystal growth. Additives like hexafluorobenzene improve lattice stability via π-stacking .

How to design derivatives for enhanced enzymatic inhibition?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to increase electrophilicity.
  • Bioisosteric Replacement : Substitute iodine with -CF₃ to maintain steric bulk while altering electronic profiles .

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